molecular formula C9H7N3O2 B15291484 2-Aminoquinazoline-8-carboxylic acid

2-Aminoquinazoline-8-carboxylic acid

Cat. No.: B15291484
M. Wt: 189.17 g/mol
InChI Key: MKPMUKUAQUTMGV-UHFFFAOYSA-N
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Description

2-Aminoquinazoline-8-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinazoline family Quinazolines are known for their significant biological and pharmaceutical properties, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoquinazoline derivatives, including 2-aminoquinazoline-8-carboxylic acid, can be achieved through various methods. One efficient method involves the use of hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . Another approach includes the reaction of 2-aminobenzonitriles with N-benzyl cyanamides . These methods offer high yields and demonstrate the practicality of synthesizing 2-aminoquinazoline derivatives.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests potential for industrial application, particularly through the use of acid-mediated annulation reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Aminoquinazoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-8-carboxylic acid derivatives, while reduction may yield 2-aminoquinazoline derivatives with varying degrees of hydrogenation.

Mechanism of Action

The mechanism of action of 2-aminoquinazoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anticancer or antibacterial activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

    Quinazoline: A parent compound with a similar heterocyclic structure.

    Quinazolinone: A derivative with a carbonyl group at the 4-position.

    2-Aminoquinazoline: A closely related compound without the carboxylic acid group.

Uniqueness: 2-Aminoquinazoline-8-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the quinazoline scaffold. This dual functionality allows for diverse chemical modifications and interactions, making it a valuable compound in various scientific research applications .

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

2-aminoquinazoline-8-carboxylic acid

InChI

InChI=1S/C9H7N3O2/c10-9-11-4-5-2-1-3-6(8(13)14)7(5)12-9/h1-4H,(H,13,14)(H2,10,11,12)

InChI Key

MKPMUKUAQUTMGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N=C2C(=C1)C(=O)O)N

Origin of Product

United States

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